Cas no 1018565-99-5 (3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid)

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid structure
1018565-99-5 structure
Product Name:3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid
CAS No:1018565-99-5
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD10018451
CID:1087290
PubChem ID:25220602
Update Time:2025-07-21

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoacetic acid
    • 2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid
    • 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid
    • Albb-009523
    • OTAVA-BB 1129875
    • 3,4-DIHYDRO-1(2H)-QUINOLINYL(OXO)ACETIC ACID
    • 1(2H)-quinolineacetic acid, 3,4-dihydro-alpha-oxo-
    • 3,4-dihydro-1(2H)-quinolinyl(oxo)acetic acid(SALTDATA: FREE)
    • SCHEMBL11326409
    • MFCD10018451
    • CS-0325466
    • 3,4-dihydro-2H-quinolin-1-yl(oxo)acetic acid
    • DTXSID90649321
    • 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetic acid
    • LS-03111
    • (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid
    • 1018565-99-5
    • AKOS005172239
    • STK501937
    • 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid
    • MDL: MFCD10018451
    • Inchi: 1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15)
    • InChI Key: FBNDXNKYPCIUMD-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)O)N1C2C=CC=CC=2CCC1

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 57.61000
  • LogP: 1.11540

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid Security Information

  • HazardClass:IRRITANT

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1018565-99-5)3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid
Order Number:A1098792
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:24
Price ($):169.0
Email:sales@amadischem.com

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid Related Literature

Additional information on 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid

Introduction to 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid (CAS No. 1018565-99-5)

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid, identified by the chemical compound code CAS No. 1018565-99-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline derivatives family, a class of heterocyclic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The structural framework of 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid incorporates a quinoline core substituted with an acetic acid moiety, which contributes to its unique chemical properties and potential biological functions.

The relevance of this compound has been increasingly recognized in recent years, particularly due to its role as a key intermediate in the synthesis of more complex pharmacophores. Quinoline derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting properties that make them suitable for targeting various biological pathways. The presence of the acetic acid functional group in 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid enhances its reactivity, making it a valuable building block for further chemical modifications and derivatization.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid, facilitating its incorporation into drug discovery programs. The compound’s structural features suggest potential applications in the development of novel antimicrobial, anti-inflammatory, and anticancer agents. For instance, quinoline-based molecules have demonstrated efficacy against resistant bacterial strains, making them a focal point in the fight against multidrug-resistant infections.

The pharmacological potential of 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid has been explored through various preclinical studies. Researchers have leveraged its scaffold to design molecules that interact with specific enzymes and receptors involved in disease pathogenesis. The acetic acid side chain provides a versatile handle for further functionalization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds. This adaptability has positioned 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid as a promising candidate for structure-activity relationship (SAR) studies.

In the realm of medicinal chemistry, the synthesis of 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid has been optimized through multi-step organic reactions, including cyclization and oxidation processes. These synthetic routes highlight the compound’s significance as a precursor in industrial-scale pharmaceutical production. The efficiency of these methods ensures that researchers can access sufficient quantities of the compound for both academic investigations and commercial applications.

One notable area where 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid has garnered attention is in the development of metal chelating agents. Quinoline derivatives are known for their ability to coordinate with transition metals, forming complexes that exhibit enhanced bioavailability and targeted delivery systems. Such complexes have been investigated for their potential use in radiopharmaceuticals and chemotherapy regimens. The acetic acid group further aids in modulating these interactions, making 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid a versatile component in metal-based drug formulations.

The compound’s role extends beyond traditional pharmaceutical applications into agrochemicals and material science. Researchers have explored its derivatives as intermediates for synthesizing novel pesticides and herbicides due to their structural similarity to known bioactive molecules. Additionally, the quinoline core’s electronic properties make it useful in designing organic semiconductors and luminescent materials used in optoelectronic devices.

As our understanding of molecular interactions deepens, so does the appreciation for 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid as a multifunctional entity. Its integration into high-throughput screening (HTS) platforms has accelerated the discovery pipeline for new therapeutic entities. By leveraging computational chemistry tools alongside experimental validation, scientists can rapidly assess the biological relevance of this compound and its derivatives.

The future prospects for 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid are promising, with ongoing research focusing on expanding its therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academia and industry are driving innovation in this field, ensuring that compounds like CAS No. 1018565-99-5 continue to play a pivotal role in advancing human health through targeted molecular interventions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1018565-99-5)3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid
A1098792
Purity:99%
Quantity:5g
Price ($):169.0
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